A new class of steroidal phytohormones with high growth-promoting and antistress activity.
28-Homobrassinolide belongs to the class of organic compounds known as brassinolides and derivatives. These are cholestane based steroid lactones containing benzo[c]indeno[5, 4-e]oxepin-3-one. 28-Homobrassinolide exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 28-Homobrassinolide has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, 28-homobrassinolide is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, 28-homobrassinolide can be found in brassicas. This makes 28-homobrassinolide a potential biomarker for the consumption of this food product.
Isohomobrassinolide
CAS No.: 80483-89-2
Cat. No.: VC20761086
Molecular Formula: C29H50O6
Molecular Weight: 494.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 80483-89-2 |
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Molecular Formula | C29H50O6 |
Molecular Weight | 494.7 g/mol |
IUPAC Name | 15-(5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl)-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one |
Standard InChI | InChI=1S/C29H50O6/c1-7-17(15(2)3)26(33)25(32)16(4)19-8-9-20-18-14-35-27(34)22-12-23(30)24(31)13-29(22,6)21(18)10-11-28(19,20)5/h15-26,30-33H,7-14H2,1-6H3 |
Standard InChI Key | HJIKODJJEORHMZ-UHFFFAOYSA-N |
Isomeric SMILES | CC[C@H]([C@@H]([C@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2COC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)O)O)C(C)C |
SMILES | CCC(C(C)C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |
Canonical SMILES | CCC(C(C)C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |
Melting Point | 269 - 270 °C |
Introduction
Biological Functions
Isohomobrassinolide plays a vital role in various physiological processes in plants:
Mechanisms of Action
The biological activity of Isohomobrassinolide is attributed to its interaction with specific plant signaling pathways. It influences gene expression related to growth and stress responses, thereby promoting resilience in challenging environments.
Synthesis Methods
Isohomobrassinolide can be synthesized through various chemical methods, including:
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Chemical Synthesis: Utilizing precursor compounds from the brassinosteroid family.
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Biotechnological Approaches: Employing microbial fermentation techniques to produce Isohomobrassinolide from plant sources.
These synthesis methods are crucial for producing Isohomobrassinolide at scale for agricultural applications.
Applications in Agriculture
Isohomobrassinolide has several practical applications in agriculture and horticulture:
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Plant Growth Regulators: It is used as a growth promoter in various crops, enhancing yield and quality.
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Stress Management: The compound is applied to crops facing environmental stressors, improving their resilience and productivity.
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Soil Health Improvement: By promoting metal uptake, Isohomobrassinolide can aid in soil remediation efforts.
Comparative Analysis with Other Brassinosteroids
Isohomobrassinolide shares structural similarities with other brassinosteroids but possesses unique characteristics that enhance its biological activity compared to its analogs. Below is a comparison table highlighting key brassinosteroids:
Compound Name | Chemical Formula | Key Features |
---|---|---|
Homobrassinolide | C28H48O6 | Precursor to Isohomobrassinolide; widely studied for growth promotion. |
Brassinolide | C28H48O6 | Most active brassinosteroid; critical for cell elongation. |
24-Epibrassinolide | C28H48O6 | Active form; enhances stress tolerance similarly to Isohomobrassinolide. |
Isohomobrassinolide's specific structural modifications allow for distinct interactions within plant signaling pathways, making it an effective agent for promoting growth under stress conditions .
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